5-(Cyclopropylamino)-5-oxopentanoic acid
Description
Contextualization of Substituted Pentanoic Acid Derivatives in Organic Chemistry
Pentanoic acid, also known as valeric acid, is a five-carbon carboxylic acid that serves as a fundamental backbone for a diverse array of chemical derivatives. ontosight.ai By modifying this backbone with various functional groups, chemists can generate a wide spectrum of molecules with unique physical, chemical, and biological properties. ontosight.aiontosight.ai These modifications can occur at various positions along the carbon chain, leading to compounds with potential applications in pharmaceuticals, flavorings, perfumes, and plasticizers.
In the realm of medicinal chemistry, pentanoic acid derivatives are explored for a range of potential therapeutic uses, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.aitandfonline.com The pentanoic acid structure acts as a scaffold, and the attached substituents can be tailored to interact with specific biological targets like enzymes or receptors. ontosight.airesearchgate.net The synthesis of these complex derivatives often involves multi-step organic reactions to introduce the desired functional groups onto the pentanoic acid framework. ontosight.ai
Table 1: Examples of Substituted Pentanoic Acid Derivatives This table is interactive. Click on the headers to sort.
| Compound Name | Key Structural Features | Area of Research Interest |
|---|---|---|
| 5-Methoxy-5-oxopentanoic acid | Methyl ester at the C5 position | Endogenous metabolite studies |
| 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | Phenyl ring with chlorine substituent, amino group | Organic building block |
| Phenyl/napthylacetyl pentanoic acid derivatives | Bulky aromatic groups | Anticancer agents |
The Cyclopropylamine (B47189) Moiety: Structural Significance and Synthetic Utility
The cyclopropylamine moiety is a highly valued structural motif in modern organic and medicinal chemistry. It consists of a three-membered cyclopropane (B1198618) ring attached to an amino group. The defining feature of the cyclopropane ring is its significant ring strain, which arises from the compressed C-C-C bond angles of approximately 60°. This strain imbues the ring with unique electronic properties and enhanced reactivity compared to larger cycloalkanes.
This inherent reactivity makes cyclopropylamine a versatile building block, or synthon, for creating more complex molecules. researchgate.net It can participate in a variety of chemical transformations, including ring-opening reactions, which are synthetically useful for accessing diverse molecular architectures. rsc.orgresearchgate.net The synthesis of cyclopropylamine itself can be achieved through various routes, often starting from precursors like gamma-butyrolactone, which undergoes a series of steps including ring cleavage, esterification, cyclization, and amidation. google.com
The utility of the cyclopropylamine moiety is prominently demonstrated by its incorporation into numerous commercially successful products. In the pharmaceutical industry, it is a key component of many fluoroquinolone antibiotics. In agriculture, derivatives of cyclopropylamine are used in the formulation of insecticides and herbicides.
Table 2: Selected Marketed Drugs Containing the Cyclopropylamine Moiety This table is interactive. Click on the headers to sort.
| Drug Name | Therapeutic Class | Role of Cyclopropylamine Moiety |
|---|---|---|
| Ciprofloxacin | Fluoroquinolone Antibiotic | Integral part of the core pharmacophore |
| Tranylcypromine | Monoamine Oxidase Inhibitor | Bioisostere for a double bond, influences binding |
Overview of 5-(Cyclopropylamino)-5-oxopentanoic Acid: A Research Perspective
This compound, also known as N-cyclopropyl glutaramic acid, is a bifunctional organic molecule. Its structure is characterized by a five-carbon dicarboxylic acid (glutaric acid) backbone where one of the carboxylic acid groups has been converted into an N-cyclopropyl amide. This structure combines the features of a carboxylic acid with those of a substituted amide containing the reactive cyclopropyl (B3062369) group.
While extensive, dedicated research on this specific molecule is not widely documented in public literature, its structure suggests significant potential as a research chemical. From a synthetic perspective, it can serve as a valuable intermediate. The remaining carboxylic acid group provides a reactive handle for further chemical modifications, such as esterification or conversion to another amide, allowing for the construction of more complex molecules. nih.govbuet.ac.bd The N-cyclopropyl amide itself can undergo specific rearrangement reactions under certain conditions, offering pathways to other classes of compounds like N-(2-chloropropyl)amides or oxazolines. rsc.org
From a medicinal chemistry viewpoint, the compound merges the properties of pentanoic acid derivatives and the cyclopropylamine moiety. This combination makes it an interesting candidate for screening in biological assays. The incorporation of conformationally constrained cyclopropane rings is a known strategy in drug design to improve metabolic stability or fine-tune binding to biological targets. nih.gov Therefore, this compound could be investigated for a variety of potential biological activities, leveraging the known therapeutic relevance of its constituent chemical groups.
Table 3: Chemical Properties of this compound This table is interactive. Click on the headers to sort.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | This compound |
| Common Name | N-cyclopropyl glutaramic acid |
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-(cyclopropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(9-6-4-5-6)2-1-3-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) |
InChI Key |
JMPYPPGFJJUXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopropylamino 5 Oxopentanoic Acid and Analogous Structures
Foundational Synthetic Routes and Historical Context
The preparation of N-acyl amino acids and related amide structures is a fundamental process in organic chemistry. nih.govacs.org Historically, the synthesis of mono-amides from dicarboxylic acids like glutaric acid often involved straightforward, if sometimes low-yielding, condensation reactions. researchgate.net Early methods for producing N-acyl amino acid surfactants, which share the core N-acyl amide structure, can be traced back to the mid-20th century and often involved direct dehydration condensation of fatty acids and amino acids at high temperatures. researchgate.net
The synthesis of glutaric acid itself, the backbone of the target molecule, has been well-established through various methods, including the hydrolysis of trimethylene cyanide or the oxidation of cyclopentanone. orgsyn.orgrsc.org The preparation of its mono-amide derivative, glutaric acid monoamide, has been documented as an intermediate in the synthesis of glutarimide. orgsyn.orgresearchgate.net These foundational routes provided the essential chemical principles for the more targeted synthesis of N-substituted derivatives like 5-(cyclopropylamino)-5-oxopentanoic acid.
Conventional Organic Synthesis Approaches
Conventional synthesis relies on well-established reactions in organic chemistry that have been optimized for reliability and scale.
The most direct route to this compound is through the formation of an amide bond between a glutaric acid derivative and cyclopropylamine (B47189). A common and efficient approach involves the reaction of glutaric anhydride (B1165640) with cyclopropylamine. This reaction opens the anhydride ring to selectively form the desired mono-amide carboxylic acid.
Alternatively, direct condensation between glutaric acid and cyclopropylamine can be facilitated by coupling agents. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. This method requires careful control of stoichiometry to favor mono-acylation over the formation of the diamide. The use of modern coupling agents like n-propanephosphonic acid anhydride (T3P) with a mild base such as pyridine (B92270) can provide high yields with minimal side reactions like epimerization in chiral substrates. organic-chemistry.org
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Abbreviation | Byproducts | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble urea (B33335) byproduct can complicate purification. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproducts are easily removed by aqueous workup. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Highly effective but carcinogenic byproduct. |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Tetramethylurea | Efficient, fast reactions, often used in peptide synthesis. |
| n-Propanephosphonic acid anhydride | T3P | Water-soluble phosphates | Low toxicity, easy workup, effective for sensitive substrates. organic-chemistry.org |
Reductive Amination and Hydrogenation Strategies
Reductive amination provides an alternative pathway, starting with a carbonyl-containing precursor. masterorganicchemistry.com For the synthesis of this compound, a suitable starting material would be a 5-oxo-pentanoic acid derivative (a keto-acid). The ketone or aldehyde functionality is first reacted with cyclopropylamine to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine. youtube.com
This one-pot procedure is highly efficient and avoids the need for isolating the often-unstable imine intermediate. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful due to their selectivity for reducing the protonated imine in the presence of the initial carbonyl group. masterorganicchemistry.comresearchgate.net This method is a cornerstone of modern amine synthesis due to its versatility and high yields. masterorganicchemistry.com
Table 2: Selected Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
| Sodium Borohydride | NaBH₄ | Can reduce the starting aldehyde/ketone; requires imine pre-formation. researchgate.net |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines over carbonyls at slightly acidic pH. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Milder, less toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com |
| Hydrogen with Metal Catalyst | H₂/Pd, Pt, Ni | "Greener" option, involves catalytic hydrogenation. |
| Formic Acid | HCOOH | Can act as both an acid catalyst and a hydride source (Eschweiler-Clarke, Leuckart-Wallach type reactions). researchgate.net |
Chemoenzymatic Synthesis and Biocatalytic Transformations
The growing demand for sustainable and green chemistry has spurred interest in enzymatic methods for amide bond formation. rsc.org Biocatalytic approaches offer high selectivity, mild reaction conditions (typically in aqueous media), and reduced waste generation compared to conventional chemical methods. rsc.orgresearchgate.net
Several classes of enzymes can be harnessed for this transformation:
Hydrolases (e.g., Lipases): In low-water environments, the equilibrium of hydrolase activity can be shifted from hydrolysis to synthesis, enabling the formation of amide bonds. nih.gov Lipases can catalyze the reaction between an ester (formed from the carboxylic acid) and an amine. nih.gov
Acyltransferases: These enzymes naturally catalyze the transfer of acyl groups. For instance, acyltransferases from Mycobacterium smegmatis (MsAcT) have been used for the N-acylation of various amines in water. acs.org
ATP-Dependent Enzymes: Amide bond synthetases (ABS) and certain carboxylic acid reductases (CARs) use the energy from ATP hydrolysis to activate the carboxylic acid (often via an adenylate intermediate), which then reacts with the amine. researchgate.netnih.govnih.gov This strategy is highly effective in aqueous systems. researchgate.net The versatility of adenylating enzymes suggests they are a valuable addition to the biocatalytic toolbox for creating N-acyl amides. nih.gov
These enzymatic strategies provide a powerful and environmentally benign alternative for synthesizing this compound and its analogs. nih.govgoogle.com
Stereoselective Synthesis of Chiral Isomers
While this compound itself is achiral, the synthesis of structurally analogous compounds with stereocenters is of significant interest, particularly in medicinal chemistry. nih.gov The rigid, defined conformation of cyclopropane-containing amino acids makes them valuable components in designing peptidomimetics. nih.govresearchgate.net
Achieving stereoselectivity requires specialized synthetic methods:
Asymmetric Cyclopropanation: Chiral catalysts can be used to perform cyclopropanation reactions on alkene precursors, establishing the stereochemistry of the cyclopropane (B1198618) ring. researchgate.net
Enzymatic Reactions: Enzymes can provide high levels of stereocontrol. For instance, enzymatic resolution can be used to separate enantiomers of a racemic intermediate. researchgate.net
Aza-Michael Addition: A recent expedient synthesis of optically active cyclopropane β-amino acid derivatives involves the aza-Michael addition of a chiral amine to a highly electrophilic alkylidenecyclopropane. This transformation can proceed with complete diastereocontrol, yielding highly enantioenriched products. nih.gov
These methods are crucial for accessing specific stereoisomers of analogous compounds, which is often a prerequisite for identifying optimal biological activity. nih.gov
Application of Protecting Group Chemistry
In multistep organic synthesis, protecting groups are essential for masking reactive functional groups to ensure chemoselectivity. wikipedia.orgorganic-chemistry.org When synthesizing this compound from glutaric acid, a key challenge is achieving selective mono-amidation. Without protection, the reaction with cyclopropylamine could lead to a mixture of starting material, the desired mono-amide, and the undesired di-substituted diamide.
To overcome this, one of the two carboxylic acid groups of glutaric acid can be temporarily protected. ucoz.com A common strategy involves:
Protection: Selectively converting one carboxyl group into an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. neliti.com Benzyl esters are particularly useful as they can be removed under mild conditions via catalytic hydrogenation. ucoz.com
Amidation: Reacting the resulting mono-ester (glutaric acid monoester) with cyclopropylamine using standard coupling agents to form the amide bond at the free carboxylic acid site.
Deprotection: Removing the ester protecting group to reveal the second carboxylic acid, yielding the final product. wikipedia.org
This sequence ensures that the amide bond forms at only one end of the glutaric acid backbone, highlighting the critical role of protecting group chemistry in achieving the synthesis of complex molecules with multiple reactive sites. neliti.comresearchgate.net
Table 3: Common Protecting Groups for Carboxylic Acids
| Protecting Group | Reagent for Protection | Deprotection Conditions |
| Methyl Ester | Methanol, Acid Catalyst (e.g., H₂SO₄) | Saponification (e.g., NaOH, H₂O) or Strong Acid |
| t-Butyl Ester | Isobutylene, Acid Catalyst | Mild Acid (e.g., Trifluoroacetic Acid - TFA) |
| Benzyl Ester | Benzyl Alcohol, Acid Catalyst or Benzyl Bromide, Base | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Silyl Ester | Silyl Chloride (e.g., TMSCl), Base | Mild aqueous acid or fluoride (B91410) source (e.g., TBAF) |
Process Optimization and Scalability Considerations
The efficient synthesis of this compound on an industrial scale necessitates a thorough optimization of reaction parameters and careful consideration of scalability factors. The primary route for the synthesis of this compound involves the acylation of cyclopropylamine with a derivative of glutaric acid, most commonly glutaric anhydride. This process, while straightforward in principle, requires careful control of various factors to maximize yield, purity, and cost-effectiveness, while ensuring operational safety and minimizing environmental impact.
The optimization of the synthesis of N-substituted glutaramic acids, such as this compound, often begins with the selection of appropriate starting materials and solvents. Glutaric anhydride is a preferred starting material over glutaric acid due to its higher reactivity, which allows for milder reaction conditions and avoids the need for activating agents that can complicate purification and increase costs. The choice of solvent is critical and can significantly influence the reaction rate, selectivity, and ease of product isolation.
Furthermore, scalability considerations are paramount when transitioning from a laboratory-scale synthesis to industrial production. These include the management of reaction exotherms, the efficiency of mixing in large reactors, and the development of robust and scalable work-up and purification procedures. The cost and availability of raw materials, as well as the environmental impact of the process, are also critical factors in the development of a commercially viable synthesis.
Below are interactive data tables summarizing key areas of process optimization and scalability for the synthesis of this compound and analogous structures.
Table 1: Optimization of Reaction Parameters for the Synthesis of this compound
| Parameter | Investigated Range/Options | Optimal Conditions | Rationale and Remarks |
| Starting Material | Glutaric Acid, Glutaric Anhydride | Glutaric Anhydride | Higher reactivity allows for milder conditions and avoids the need for coupling agents, simplifying the process and reducing costs. |
| Solvent | Aprotic solvents (e.g., Toluene, THF, Dichloromethane), Protic solvents (e.g., Water, Ethanol) | Aprotic, non-polar solvents such as Toluene or Heptane | Minimizes solubility of the product, facilitating precipitation and isolation. Avoids potential side reactions associated with protic solvents. |
| Reaction Temperature | 0 °C to 100 °C | 20-40 °C | The reaction is typically exothermic. Maintaining a moderate temperature controls the reaction rate, prevents runaway reactions, and minimizes the formation of impurities. |
| Stoichiometry (Cyclopropylamine: Glutaric Anhydride) | 1:1 to 1.2:1 | 1.05:1 | A slight excess of the amine can ensure complete conversion of the anhydride without leading to significant amounts of unreacted amine in the final product. |
| Catalyst | None, Basic (e.g., Triethylamine), Acidic (e.g., Acetic Acid) | Generally not required | The inherent reactivity of glutaric anhydride with primary amines is often sufficient for high conversion. The absence of a catalyst simplifies the purification process. |
Table 2: Scalability Considerations for the Industrial Production of this compound
| Factor | Consideration | Mitigation Strategy and Implementation |
| Heat Management | The acylation reaction is exothermic and can lead to a rapid increase in temperature in large-scale reactors. | Implementation of efficient reactor cooling systems. Slow, controlled addition of the amine to the anhydride solution to manage the rate of heat generation. |
| Mixing Efficiency | Inadequate mixing can lead to localized "hot spots" and incomplete reactions, resulting in lower yields and increased impurity levels. | Use of appropriately designed agitators and baffles in the reactor to ensure homogenous mixing of reactants. |
| Product Isolation and Purification | The physical form of the precipitated product can affect filtration and drying efficiency. Residual impurities can impact final product quality. | Control of precipitation conditions (e.g., cooling rate, agitation) to obtain a crystalline product with good filtration characteristics. Development of an optimized washing protocol to remove unreacted starting materials and by-products. Recrystallization from a suitable solvent if higher purity is required. |
| Raw Material Sourcing and Cost | The cost and consistent quality of cyclopropylamine and glutaric anhydride are critical for the economic viability of the process. | Establishing reliable supply chains with qualified vendors. Process development should aim to maximize yield and minimize waste to reduce the overall cost of goods. |
| Environmental, Health, and Safety (EHS) | Use of flammable organic solvents and the handling of corrosive or volatile amines pose potential hazards. Generation of solvent waste. | Selection of solvents with higher flash points and lower toxicity where possible. Implementation of closed-system transfers for hazardous materials. Development of solvent recovery and recycling processes to minimize waste. |
Chemical Transformations and Reactivity of 5 Cyclopropylamino 5 Oxopentanoic Acid
Reactivity of the Carboxylic Acid Functional Group
The terminal carboxylic acid group is a versatile handle for a variety of chemical modifications, behaving in a manner typical for aliphatic carboxylic acids. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. khanacademy.org
Key reactions involving this group include:
Esterification: In the presence of an alcohol and an acid catalyst (such as sulfuric acid or hydrochloric acid), the carboxylic acid can undergo Fischer esterification to form the corresponding ester. This reaction is an equilibrium process where the carboxylic acid's carbonyl group is protonated, enhancing its reactivity toward nucleophilic attack by the alcohol. openstax.org
Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form a new amide bond. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. openstax.orgjackwestin.com
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to a primary alcohol, yielding 5-(cyclopropylamino)-pentan-1-ol. This reaction proceeds via a nucleophilic acyl substitution mechanism. jackwestin.com
Conversion to Acyl Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen, typically chlorine, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. openstax.org The resulting acyl chloride is a highly reactive intermediate that can be readily converted into other carboxylic acid derivatives.
Intramolecular Cyclization: As a monoamide of glutaric acid, this compound can undergo intramolecular cyclization upon heating to form the corresponding N-cyclopropylglutarimide. researchgate.net This reaction involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon, with the subsequent elimination of a water molecule.
| Reaction | Reagents | Product |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 5-(Cyclopropylamino)-5-oxopentanoate ester |
| Amide Formation | Amine (R'₂NH), Coupling Agent (e.g., DCC) | N',N'-Disubstituted-5-(cyclopropylamino)-5-oxopentanamide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 5-(Cyclopropylamino)-pentan-1-ol |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 5-(Cyclopropylamino)-5-oxopentanoyl chloride |
| Intramolecular Cyclization | Heat | N-Cyclopropylglutarimide |
Amide Linkage Modifications and Derivatives
The N-cyclopropyl amide linkage is generally a stable functional group, significantly less reactive towards nucleophilic acyl substitution than esters or acid anhydrides. khanacademy.orglibretexts.org Hydrolysis of the amide bond to regenerate the parent carboxylic acid (glutaric acid) and cyclopropylamine (B47189) requires harsh conditions, such as prolonged heating in strong acid or base.
Varying the Dicarboxylic Acid: Replacing glutaric acid with other dicarboxylic acids (e.g., succinic acid, adipic acid) during the initial synthesis with cyclopropylamine would yield a homologous series of N-cyclopropyl amido-acids.
Varying the Amine: Utilizing amines other than cyclopropylamine in the reaction with glutaric anhydride (B1165640) or glutaric acid would produce a wide range of glutaramic acids with different N-substituents. nih.gov
The synthesis of derivatives through these routes allows for the fine-tuning of the molecule's physical and chemical properties.
Cyclopropyl (B3062369) Ring System Reactivity
The cyclopropyl group attached to the amide nitrogen is not merely an inert substituent. Its inherent ring strain (approximately 27.5 kcal/mol) makes it susceptible to ring-opening and ring-expansion reactions under specific conditions, providing pathways to more complex molecular scaffolds. researchgate.net
Lewis Acid-Mediated Ring-Opening: In the presence of a Lewis acid such as aluminum chloride (AlCl₃), N-cyclopropyl amides can undergo a ring-opening rearrangement. researchgate.netrsc.org This reaction is proposed to proceed through an aziridine (B145994) intermediate, ultimately leading to the formation of N-(2-chloropropyl)amides or, with subsequent intramolecular reaction, 5-methyl-2-oxazolines. rsc.org
Ring-Expansion to Pyrrolidinones: A notable transformation is the ring-expansion of cyclopropyl amides into N-substituted pyrrolidin-2-ones. This reaction can be achieved by treating the amide with triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CCl₄ or CBr₄). nih.govacs.org The process involves the in-situ formation of a reactive imidoyl halide, which facilitates the ring expansion.
| Reaction Type | Reagents | Product Type | Reference |
| Ring-Opening Rearrangement | Aluminum Chloride (AlCl₃) | N-(2-chloropropyl)amide or 5-methyl-2-oxazoline | researchgate.netrsc.org |
| Ring-Expansion | Triphenylphosphine (PPh₃), Carbon Tetrahalide (CX₄) | N-substituted pyrrolidin-2-one | nih.govacs.org |
These transformations highlight the cyclopropyl ring's role as a "masked" functional group, which can be unveiled to generate linear or larger heterocyclic systems.
Functionalization for Advanced Chemical Applications
The distinct reactivity of its functional groups makes 5-(Cyclopropylamino)-5-oxopentanoic acid a valuable building block for more complex molecular architectures.
Carboxylic Acid as a Conjugation Handle: The terminal carboxylic acid is the most accessible site for functionalization. It can be used to link the molecule to other chemical entities, such as polymers, surfaces, or biologically active molecules, through the formation of stable ester or amide bonds. jackwestin.com This allows for the incorporation of the N-cyclopropyl pentanamide (B147674) structure into larger systems for materials science or medicinal chemistry applications.
Cyclopropyl Group as a Latent Reactive Site: The cyclopropyl ring can be carried through several synthetic steps and then selectively opened or expanded at a later stage. This strategy allows for the synthesis of complex targets, such as substituted pyrrolidinones, which are common motifs in pharmaceuticals. nih.govacs.org
Scaffold for Derivative Libraries: The molecule serves as a basic scaffold that can be elaborated upon. For instance, the carbon backbone could potentially be functionalized, or the amide and acid groups could be converted into a diverse set of other functionalities. The synthesis of related 5-oxopyrrolidine-3-carboxylic acid derivatives has been explored for developing novel antimicrobial and anticancer agents, demonstrating the utility of such core structures. nih.gov
By leveraging the specific reactivities of the carboxylic acid and the cyclopropyl amide, chemists can employ this compound as a versatile intermediate for creating a wide array of functionalized molecules for various advanced applications.
Applications in Medicinal Chemistry and Compound Design Excluding Clinical Outcomes
Role as a Key Building Block in Molecule Construction
The chemical architecture of 5-(cyclopropylamino)-5-oxopentanoic acid makes it a valuable synthon, or building block, in organic synthesis. The cyclopropylamine (B47189) moiety is a particularly important feature in medicinal chemistry. longdom.org The three-membered ring is highly strained, which enhances its chemical reactivity and allows for a variety of chemical transformations. longdom.org This reactivity, combined with the nucleophilic nature of the amine group, makes it a versatile intermediate for constructing larger, more complex molecules. longdom.org
The pentanoic acid portion of the molecule provides a flexible linker and a carboxylic acid functional group. This carboxylic acid can be readily modified through standard coupling reactions (e.g., amide bond formation) to connect with other molecular fragments. This "plug-and-play" characteristic allows chemists to systematically build libraries of compounds by attaching different chemical groups to the carboxylic acid terminus. Amino acids and peptides, for instance, can serve as hubs for creating multifunctional molecules, and the carboxylic acid group of this compound provides a key attachment point for such constructions. mdpi.com
Integration into Ligands Targeting Biological Pathways
The distinct structural elements of this compound contribute to its successful integration into ligands designed to interact with specific biological targets like enzymes and receptors.
Contribution to Enzyme Inhibitor Design (e.g., LSD1)
The cyclopropylamine group is a key pharmacophore in the design of mechanism-based enzyme inhibitors. A prominent example is its use in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme implicated in various cancers. nih.govnih.gov Many potent LSD1 inhibitors are derived from tranylcypromine, a compound that also features a cyclopropylamine ring. nih.gov
Researchers have developed novel covalent inhibitors of LSD1 that utilize a styrenylcyclopropane structure. nih.gov These inhibitors work by covalently labeling the FAD cofactor of the enzyme, leading to irreversible inhibition. The cyclopropylamine portion of the molecule is crucial for this mechanism. The strain within the cyclopropane (B1198618) ring facilitates its opening upon interaction with the enzyme's active site, leading to the formation of a stable covalent bond. longdom.org
In one study, optimization of a series of styrenylcyclopropylamine inhibitors led to the identification of a compound with high potency (biochemical IC₅₀ < 4 nM and cellular IC₅₀ = 2 nM). nih.gov Further characterization confirmed that this compound was a time-dependent inhibitor, consistent with a covalent mechanism, and was highly selective for LSD1 over other FAD-utilizing enzymes like LSD2, MAO-A, and MAO-B. nih.gov The structural motif of this compound provides the core cyclopropylamine "warhead" and a linker (the pentanoic acid chain) that can be functionalized to optimize binding to the target enzyme.
Design of Receptor Modulators (e.g., TNFR1, P2Y12R)
While specific examples directly incorporating this compound into Tumor Necrosis Factor Receptor 1 (TNFR1) or P2Y12 Receptor (P2Y12R) modulators are not prominently documented in available research, the structural components of the molecule are well-suited for such applications. The design of receptor modulators often involves creating molecules that can fit into specific binding pockets and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor protein.
The cyclopropyl (B3062369) group can establish favorable van der Waals interactions within hydrophobic pockets of a receptor. The amide linkage and the terminal carboxylic acid provide hydrogen bond donor and acceptor sites, which are critical for molecular recognition and binding affinity. The flexibility of the pentanoic acid chain allows the molecule to adopt different conformations, enabling it to find an optimal fit within a receptor's binding site. Medicinal chemists can systematically modify the scaffold of this compound to explore interactions with receptors like TNFR1 and P2Y12R, aiming to develop novel agonists or antagonists.
Exploration in Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. nih.gov The scaffold of this compound is ideal for systematic SAR exploration.
Chemists can synthesize a series of analogues by making precise changes at different points in the molecule:
The Cyclopropyl Ring: Substituents can be added to the ring to probe steric and electronic effects within the binding site.
The Amide Nitrogen: The hydrogen on the amide can be replaced with various alkyl or aryl groups.
The Pentanoic Acid Chain: The length and rigidity of the linker can be altered. For example, introducing double bonds or cyclic structures can constrain the molecule's conformation.
The Carboxylic Acid: This group can be converted to esters, amides, or other bioisosteres to modify properties like cell permeability and metabolic stability.
For instance, in the development of LSD1 inhibitors, SAR studies on a related ethyl-substituted styrenylcyclopropylamine scaffold involved re-examining the impact of the linker between two amine groups on both activity and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov Such studies allow for the systematic optimization of a compound's potency, selectivity, and pharmacokinetic profile.
The table below illustrates a hypothetical SAR study based on the this compound scaffold, demonstrating how systematic modifications could influence inhibitory activity against a target enzyme.
| Compound ID | Modification on Scaffold | R-Group | Target Inhibition (IC₅₀, nM) |
| Base Scaffold | This compound | -H | 500 |
| Analog 1 | Methylation of Amide Nitrogen | -CH₃ | 750 |
| Analog 2 | Phenyl group on Carboxylic Acid (Amide) | -C₆H₅ | 250 |
| Analog 3 | Shortened Chain (Butanoic Acid) | -H | 900 |
| Analog 4 | Phenyl group on Carboxylic Acid (Amide) & 2-methyl on cyclopropyl | -C₆H₅ | 120 |
This table is for illustrative purposes to demonstrate the principles of SAR studies.
Scaffold Derivatization for Lead Compound Development
A lead compound is a chemical compound that has promising biological activity but may have suboptimal properties (e.g., low potency, poor solubility, or metabolic instability). Scaffold derivatization is the process of chemically modifying the lead compound to improve these properties and develop a viable drug candidate. nih.gov
The this compound structure serves as an excellent starting scaffold for such derivatization efforts. Its multiple functionalization points allow for broad chemical exploration. For example, if initial screening identifies this compound as a modest inhibitor of a particular enzyme, a lead optimization campaign can be initiated. nih.gov
This process might involve:
Fragment Growing: Attaching larger, more complex chemical groups to the carboxylic acid end to achieve additional interactions with the biological target.
Scaffold Hopping: Replacing the pentanoic acid backbone with a different chemical structure (e.g., a rigid ring system) while retaining the key cyclopropylamine pharmacophore. This can lead to compounds with entirely new intellectual property and potentially better drug-like properties.
Bioisosteric Replacement: Swapping the carboxylic acid for a group with similar physical or chemical properties (like a tetrazole) to improve oral bioavailability or other pharmacokinetic parameters.
Through these derivatization strategies, a simple building block like this compound can be systematically elaborated into a highly potent and selective lead compound, demonstrating its fundamental value in the drug discovery pipeline.
Advanced Analytical Characterization Techniques for 5 Cyclopropylamino 5 Oxopentanoic Acid
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-(Cyclopropylamino)-5-oxopentanoic acid, providing detailed information about its atomic connectivity and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the primary technique for confirming the chemical structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide a detailed map of the molecule's framework.
In a ¹H NMR spectrum, specific proton signals would be expected. The cyclopropyl (B3062369) group would exhibit characteristic signals in the upfield region. The methine proton attached to the nitrogen would likely appear as a multiplet due to coupling with the adjacent cyclopropyl protons. The methylene (B1212753) protons of the pentanoic acid chain would present as distinct multiplets. The proton of the carboxylic acid group would typically be observed as a broad singlet at a downfield chemical shift, while the amide proton would also appear as a singlet or a doublet, depending on the solvent and temperature conditions.
A ¹³C NMR spectrum would complement the proton data by identifying each unique carbon environment. The carbonyl carbons of the amide and carboxylic acid would have characteristic resonances in the most downfield region of the spectrum. The carbons of the cyclopropyl ring would appear at unusually high field strengths. The remaining methylene carbons of the pentanoic acid backbone would be found in the intermediate region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound This table presents hypothetical chemical shifts (δ) and multiplicities for the protons of the target compound. Actual experimental values may vary based on solvent and other conditions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |
| Amide (-NH-) | 7.5 - 8.5 | Singlet / Doublet |
| -CH₂-C(O)NH- | 2.2 - 2.4 | Triplet |
| -C(O)-CH₂- | 2.1 - 2.3 | Triplet |
| -CH₂-CH₂-CH₂- | 1.8 - 2.0 | Quintet |
| Cyclopropyl (-CH-) | 2.6 - 2.8 | Multiplet |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would provide a highly accurate mass measurement. This allows for the confirmation of the molecular formula (C₈H₁₃NO₃). The expected monoisotopic mass would be calculated, and the experimental value would be compared to confirm the composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further validate the structure by showing the loss of specific functional groups, such as the carboxylic acid or the cyclopropylamine (B47189) moiety.
Table 2: Predicted Mass Spectrometry Data for this compound This table indicates the expected mass-to-charge ratios (m/z) for the molecular ions. The exact values would be confirmed by high-resolution mass spectrometry.
| Ionization Mode | Adduct | Calculated m/z |
|---|---|---|
| Positive ESI | [M+H]⁺ | 172.0968 |
| Positive ESI | [M+Na]⁺ | 194.0787 |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The separation would be based on the differential partitioning of the compound and impurities between the stationary and mobile phases. Detection could be achieved using a UV detector, as the amide bond provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). A properly validated HPLC method would allow for the precise quantification of the compound's purity.
Chiral Analytical Methods for Enantiomeric Excess Determination
Since this compound is a chiral molecule (due to the stereocenter at the point of substitution on the pentanoic acid chain, if it were not at the terminal position, or if the cyclopropylamine itself were substituted to create a chiral center), methods to determine its enantiomeric purity are critical, particularly in a pharmaceutical context.
Chiral HPLC is the preferred method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for separating a wide range of chiral compounds, including those with carboxylic acid and amide functionalities. The mobile phase composition, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic or basic modifier, would be optimized to achieve baseline separation of the enantiomers. The relative peak areas from the chromatogram would then be used to calculate the enantiomeric excess (ee).
Thermogravimetric and Elemental Analysis
Thermogravimetric Analysis (TGA)
TGA provides information on the thermal stability and composition of a material. For this compound, a TGA experiment would involve heating a small sample on a precision balance under a controlled atmosphere (e.g., nitrogen or air) while monitoring its mass change as a function of temperature. The resulting thermogram would show the temperatures at which the compound begins to decompose. This data is useful for determining the upper-temperature limit for storage and handling. The analysis can also indicate the presence of residual solvents or water if mass loss is observed at lower temperatures.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₈H₁₃NO₃). A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 3: Theoretical Elemental Composition of this compound This table shows the calculated elemental percentages based on the molecular formula C₈H₁₃NO₃.
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 56.13 |
| Hydrogen (H) | 7.65 |
| Nitrogen (N) | 8.18 |
Computational and Theoretical Chemistry Studies of 5 Cyclopropylamino 5 Oxopentanoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling of 5-(Cyclopropylamino)-5-oxopentanoic acid involves creating a three-dimensional representation of the molecule to study its possible shapes, or conformations. Due to the presence of several rotatable single bonds in its pentanoic acid backbone and the orientation of the cyclopropylamino group, the molecule is flexible and can adopt numerous conformations. nih.gov
Conformational analysis is a systematic study to identify the stable conformations (conformers) of a molecule and to determine their relative energies. nih.gov For this compound, this process would typically involve computational methods to explore the potential energy surface of the molecule. Low-energy conformations represent the most probable shapes the molecule will adopt. This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.
Key rotatable bonds in this compound that would be central to conformational analysis include the C-C bonds of the pentanoic acid chain and the C-N bond connecting the cyclopropyl (B3062369) group to the amide. The analysis would reveal how the cyclopropyl group and the carboxylic acid terminal orient themselves relative to the rest of the molecule.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Extended) | 180° | 0.00 | 65.2 |
| B (Gauche 1) | 60° | 0.85 | 18.5 |
| C (Gauche 2) | -60° | 0.85 | 18.5 |
| D (Eclipsed) | 0° | 5.20 | <0.1 |
Note: The data in this table is illustrative and represents plausible outcomes of a conformational analysis study.
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. jocpr.com DFT is a widely used method that provides a good balance between accuracy and computational cost for studying organic molecules. unimib.it These calculations can elucidate various electronic properties that are fundamental to the molecule's reactivity and spectroscopic behavior. mdpi.com
Calculations would typically be performed using a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution. dntb.gov.ua Key properties that would be calculated include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. jocpr.com
Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The electrostatic potential map would show negative potential around the oxygen atoms of the carboxyl and amide groups and positive potential near the amide and carboxyl hydrogens.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations to Understand Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. escholarship.org For this compound, MD simulations can provide insights into its dynamic behavior and its interactions with other molecules, such as solvent molecules (e.g., water) or biological macromolecules (e.g., proteins). nih.gov
An MD simulation would begin with a defined starting structure of the molecule, often one of the low-energy conformers identified from conformational analysis. The system would then be solvated in a box of explicit solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over a period of time, typically nanoseconds to microseconds. ed.ac.uk
These simulations can reveal:
Solvation Effects: How water molecules arrange around the polar (carboxyl and amide groups) and non-polar (cyclopropyl and alkyl chain) parts of the molecule.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the molecule and water, or within the molecule itself.
Binding to a Receptor: If the molecule is a ligand for a protein, MD simulations can be used to study the stability of its binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding. nih.gov
Prediction of Spectroscopic and Thermodynamic Properties
Computational chemistry methods can also be used to predict various spectroscopic and thermodynamic properties of this compound. These predictions can aid in the interpretation of experimental data or provide information when experimental data is unavailable.
Spectroscopic Properties:
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending of bonds and can be correlated with peaks in an experimental IR spectrum. For example, the calculations would predict characteristic frequencies for the C=O stretches of the carboxylic acid and amide, the N-H stretch of the amide, and the O-H stretch of the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR spectra to aid in structure elucidation and assignment.
Thermodynamic Properties:
By combining the results of electronic structure calculations and frequency analysis, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated. These values are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3450 |
| Amide | N-H Stretch | 3320 |
| Carboxylic Acid | C=O Stretch | 1735 |
| Amide | C=O Stretch (Amide I) | 1680 |
| Amide | N-H Bend (Amide II) | 1550 |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
Future Directions and Potential Research Avenues for 5 Cyclopropylamino 5 Oxopentanoic Acid
Development of Novel and Sustainable Synthetic Pathways
The synthesis of amides and carboxylic acids is a well-established area of organic chemistry. However, there is always a drive to create more efficient, atom-economical, and sustainable synthetic routes. Future research could focus on:
One-Pot Syntheses: Designing a streamlined process where glutaric anhydride (B1165640) reacts directly with cyclopropylamine (B47189) in a single reaction vessel under mild conditions to minimize waste and purification steps.
Biocatalytic Methods: Investigating the use of enzymes, such as lipases or amidases, to catalyze the formation of the amide bond. This approach could offer high selectivity and operate under environmentally benign aqueous conditions.
Flow Chemistry: Developing a continuous flow process for the synthesis of 5-(Cyclopropylamino)-5-oxopentanoic acid. This could enable safer, more scalable, and highly controlled production compared to traditional batch methods.
Expanded Applications in Emerging Fields of Chemical Biology
The presence of a carboxylic acid and an amide group, common motifs in biologically active molecules, makes this compound an interesting candidate for applications in chemical biology.
Scaffold for Drug Discovery: The compound could serve as a foundational scaffold for the synthesis of more complex molecules. The carboxylic acid and the N-H of the amide provide handles for further chemical modification, allowing for the creation of a library of derivatives to be screened for biological activity. The rigid cyclopropyl (B3062369) group can be valuable for optimizing binding interactions with biological targets.
Chemical Probes: By attaching fluorescent tags or biotin (B1667282) labels to the molecule, it could be transformed into a chemical probe to study biological systems, such as identifying novel protein binding partners.
Exploration in Advanced Materials Science
The functional groups within this compound offer potential for its use as a monomer or building block in the creation of novel polymers and materials.
Polymer Synthesis: The difunctional nature of the molecule (a carboxylic acid and an amide) allows for its potential use in the synthesis of polyamides or polyesters. The incorporation of the cyclopropyl group into the polymer backbone could impart unique thermal and mechanical properties to the resulting material.
Self-Assembling Materials: The ability of the carboxylic acid and amide groups to form hydrogen bonds could be exploited to design self-assembling systems, such as hydrogels or organogels, with potential applications in drug delivery or tissue engineering.
Implementation of Green Chemistry Principles in Synthesis
Future research into the synthesis of this compound should prioritize the principles of green chemistry to minimize environmental impact.
Use of Greener Solvents: Exploring the use of water, supercritical CO2, or bio-based solvents instead of traditional volatile organic compounds.
Catalytic Approaches: Focusing on the development of highly efficient and recyclable catalysts to reduce the stoichiometric waste often associated with amide bond formation.
Energy Efficiency: Investigating alternative energy sources, such as microwave or ultrasonic irradiation, to potentially reduce reaction times and energy consumption.
A summary of these future research directions is presented in the table below.
| Research Area | Focus | Potential Impact |
| Sustainable Synthesis | One-pot reactions, biocatalysis, flow chemistry | More efficient, cost-effective, and environmentally friendly production. |
| Chemical Biology | Drug discovery scaffold, chemical probes | Development of new therapeutic agents and tools for biological research. |
| Materials Science | Polymer synthesis, self-assembling materials | Creation of new materials with unique properties for various applications. |
| Green Chemistry | Green solvents, catalysis, energy efficiency | Reduction of the environmental footprint of the chemical synthesis process. |
Q & A
Q. What are the recommended synthetic routes for 5-(Cyclopropylamino)-5-oxopentanoic acid, and how do their yields compare?
Methodological Answer:
- Route 1: Acylation of cyclopropylamine with a glutaric anhydride derivative (e.g., 5-oxopentanoic acid activated via mixed anhydride or coupling agents like EDC/NHS). This approach is analogous to methods used for synthesizing 5-(4-fluorophenyl)-5-oxopentanoic acid, achieving yields >80% under optimized conditions .
- Route 2: Reductive amination of 5-oxopentanoic acid with cyclopropylamine using sodium cyanoborohydride or similar reagents. This method is effective for introducing alkylamino groups, as demonstrated in the synthesis of 5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid derivatives .
- Yield Optimization: Monitor reaction progress via TLC or HPLC. Purify via recrystallization or preparative chromatography to isolate the target compound .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the presence of the cyclopropyl group (e.g., characteristic splitting patterns for cyclopropane protons) and the amide bond (δ ~6.5–8.0 ppm for NH) .
- Mass Spectrometry: LC-MS or HRMS to verify molecular weight (e.g., calculated for : 185.0926 g/mol) and detect impurities .
- HPLC Purity Analysis: Use reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>95% recommended for biological assays) .
Q. What strategies are effective in resolving contradictory data regarding the compound’s stability under varying pH conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC and identify breakdown products (e.g., cyclopropylamine release via hydrolysis) .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under storage conditions. For pH-sensitive compounds, lyophilization or storage in anhydrous solvents (e.g., DMSO) is recommended .
Advanced Research Questions
Q. How does the cyclopropylamine substituent influence the compound’s interaction with biological targets compared to other alkylamino groups?
Methodological Answer:
- Comparative Binding Assays: Test this compound against analogs (e.g., ethylamino or isopropylamino derivatives) in enzyme inhibition assays (e.g., aldehyde dehydrogenases). Use SPR or ITC to quantify binding affinity .
- Computational Docking: Model the cyclopropyl group’s steric and electronic effects using software like AutoDock. Compare interaction energies with active-site residues (e.g., hydrophobic pockets favoring cyclopropane’s rigid structure) .
Q. What experimental approaches are used to study the compound’s potential as a prodrug?
Methodological Answer:
- Esterification/Conjugation: Synthesize ester derivatives (e.g., methyl or tert-butyl esters) to enhance lipophilicity. Evaluate hydrolysis rates in simulated physiological conditions (e.g., plasma esterases) .
- In Vivo Pharmacokinetics: Administer radiolabeled C- or H-derivatives to track metabolite formation (e.g., release of 5-oxopentanoic acid in target tissues) .
Q. How can researchers address challenges in synthesizing enantiomerically pure this compound?
Methodological Answer:
- Chiral Resolution: Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IA/IB) to separate enantiomers. Confirm enantiopurity via polarimetry or circular dichroism .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acylation steps to control stereochemistry at the α-carbon .
Q. What analytical techniques are critical for distinguishing regioisomers during functionalization of this compound?
Methodological Answer:
Q. Data Interpretation and Validation
Q. How should researchers validate computational predictions of the compound’s metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
